



# Application Notes and Protocols: Tris(dimethylamido)aluminum(III) for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tris(dimethylamido)aluminum(III)	
Cat. No.:	B1591162	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control. The choice of precursor is critical to the success of the ALD process, dictating film composition, purity, and deposition conditions. **Tris(dimethylamido)aluminum(III)**, often abbreviated as TDMAA, has emerged as a promising precursor for depositing high-quality aluminum-containing thin films such as aluminum oxide (Al<sub>2</sub>O<sub>3</sub>) and aluminum nitride (AlN).[1][2]

Compared to the more conventional precursor, trimethylaluminum (TMA), TDMAA offers significant advantages. Its chemical structure, featuring aluminum-nitrogen bonds instead of the aluminum-carbon bonds found in TMA, can lead to significantly lower carbon contamination in the resulting films.[3][4] Furthermore, thermogravimetric analysis has demonstrated TDMAA's excellent volatility and thermal stability, which are ideal characteristics for an ALD precursor.[1][3][5] These properties make it a valuable tool for applications requiring high-purity films, such as in microelectronics and advanced material synthesis.[2]

### **Precursor: Properties and Safety**

#### 1.1. Physical and Chemical Properties



**Tris(dimethylamido)aluminum(III)** is an organoaluminum compound that serves as a versatile precursor in both ALD and Chemical Vapor Deposition (CVD).[2] Its key properties are summarized below.

Property	Value	References
Chemical Formula	Al(N(CH3)2)3	[6][7]
Molecular Weight	159.21 g/mol	[2][6][7]
Appearance	White to yellow crystals or liquid	[2][8]
Melting Point	82-84 °C	[2][6][7]
Density	~0.865 g/mL at 25 °C	[6][7]
Purity	≥ 98%	[2]
Synonyms	TDMAA, 3DMAAI, Aluminum dimethylamide	[2][6]

#### 1.2. Safety and Handling

TDMAA is a hazardous material that requires careful handling in a controlled environment. It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[2][8][9] It can cause severe skin burns and serious eye damage.[2][8]

#### General Handling Precautions:

- Inert Atmosphere: Always handle TDMAA under a dry, inert atmosphere, such as nitrogen or argon, with minimal moisture and oxygen content (<5 ppm recommended).[2][8]</li>
- Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, safety goggles, and a face shield.[2][7][8]
- Ventilation: Use only in a well-ventilated area or outdoors.[8]
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use nonsparking tools and take precautionary measures against static discharge.[8]



Storage: Store in a tightly sealed, moisture-free container in a dry, locked-up place.[2][9]

#### First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
   [9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

# Application: Atomic Layer Deposition of Aluminum Oxide (Al<sub>2</sub>O<sub>3</sub>)

TDMAA is an effective precursor for the thermal ALD of high-purity Al<sub>2</sub>O<sub>3</sub> thin films using water as the co-reagent.[1][3] The resulting films exhibit very low carbon contamination (~1.4%), making this process superior to many TMA-based depositions, especially at higher temperatures.[1][3]

2.1. Experimental Protocol: Thermal ALD of Al<sub>2</sub>O<sub>3</sub>

This protocol outlines the deposition of  $Al_2O_3$  on a substrate using TDMAA and deionized water.

- Substrate Preparation: Prepare the desired substrate by cleaning it to remove organic and
  particulate contamination. A typical cleaning procedure for silicon wafers involves sonication
  in acetone, followed by isopropanol, and then a final rinse with deionized water before drying
  with nitrogen.
- Precursor Handling: Fill the precursor bubbler with TDMAA inside a nitrogen-filled glovebox to prevent exposure to air and moisture.[3]



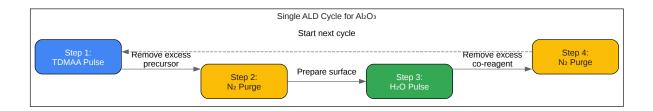
- System Setup: Install the bubbler in the ALD system and heat it to 90 °C to achieve sufficient vapor pressure.[3] Set the reactor and substrate temperature to 250 °C.[3]
- Deposition Cycle: Execute the ALD cycles. A standard cycle consists of four steps: a.
   TDMAA Pulse: Introduce TDMAA vapor into the reactor for 4 seconds.[3] b. Purge 1: Purge the reactor with high-purity nitrogen (N2) for 10 seconds to remove unreacted precursor and byproducts.[3] c. H2O Pulse: Introduce water vapor into the reactor for 0.1 seconds.[3] d. Purge 2: Purge the reactor with N2 for 10 seconds to remove unreacted water and byproducts.[3]
- Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1.1 Å/cycle.[3]
- Post-Deposition: Cool down the reactor under a nitrogen atmosphere before removing the coated substrate.

#### 2.2. Process Parameters and Film Properties

Parameter	Value	References
Precursor	Tris(dimethylamido)aluminum(l II) (TDMAA)	[3]
Co-reagent	Deionized Water (H <sub>2</sub> O)	[3]
Deposition Temperature	250 °C	[3]
TDMAA Bubbler Temperature	90 °C	[3]
TDMAA Pulse Time	4.0 s	[3]
H <sub>2</sub> O Pulse Time	0.1 s	[3]
**Purge Time (N2) **	10.0 s	[3]
Growth Per Cycle (GPC)	1.1 ± 0.1 Å/cycle	[3]
Film Purity (Carbon)	~1.4% in bulk film	[1]

#### 2.3. Visualization: Thermal ALD Workflow for Al<sub>2</sub>O<sub>3</sub>





Click to download full resolution via product page

Caption: Thermal ALD cycle for Al<sub>2</sub>O<sub>3</sub> using TDMAA and H<sub>2</sub>O.

## Application: Atomic Layer Deposition of Aluminum Nitride (AIN)

TDMAA is also a valuable precursor for depositing AIN films, which are of interest for applications in electronics and heat management.[10] Various co-reagents, including ammonia (NH₃), nitrogen (N₂) plasma, and hydrazine (N₂H₄), can be used.[1][5][10] The use of plasma-enhanced ALD (PE-ALD) or atomic layer annealing (ALA) can facilitate low-temperature deposition (≤400 °C) while achieving high-quality, crystalline films with low impurity content.[10] [11]

#### 3.1. Experimental Protocol: Atomic Layer Annealing (ALA) of AIN

This protocol describes a low-temperature method for depositing crystalline AlN using TDMAA, hydrazine, and an argon plasma treatment.[10]

- Substrate Preparation: Prepare a suitable substrate, such as a Si(111) wafer, using standard cleaning procedures.
- Precursor Handling: Handle TDMAA and anhydrous hydrazine in an inert-gas environment due to their reactivity and toxicity.



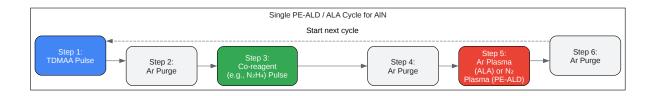
- System Setup: Load the substrate into the ALD reactor. Set the substrate temperature to ≤400 °C.[10]
- Deposition Cycle (ALA): The ALA cycle introduces a third step for plasma treatment. a.
   TDMAA Pulse: Pulse TDMAA into the chamber to form a self-limited layer on the substrate.
   b. Purge 1: Purge the chamber with argon (Ar) gas to remove residual precursor. c. N<sub>2</sub>H<sub>4</sub>
   Pulse: Introduce anhydrous hydrazine (N<sub>2</sub>H<sub>4</sub>) as the nitrogen source to react with the adsorbed TDMAA layer.[10] d. Purge 2: Purge the chamber again with Ar gas. e. Ar Plasma Treatment: Introduce a pulse of low-energy Ar plasma. This step enhances film crystallinity without requiring high thermal energy.[10] f. Purge 3: Perform a final purge to clear the chamber before the next cycle.
- Film Growth: Repeat the cycle to build the desired film thickness. This process yields polycrystalline AIN films with low oxygen and carbon contamination (<2 at. %).[10]
- Post-Deposition: After the final cycle, cool the system under an inert atmosphere before sample retrieval.

#### 3.2. Process Parameters and Film Properties

Parameter	Value	References
Precursor	Tris(dimethylamido)aluminum(I II) (TDMAA)	[10]
Co-reagent	Anhydrous Hydrazine (N₂H₄)	[10]
Deposition Temperature	≤ 400 °C	[10][11]
Process Variant	Atomic Layer Annealing (ALA)	[10]
Plasma Treatment	Argon (Ar) plasma	[10]
Substrate	Si(111)	[10]
Film Crystallinity	Polycrystalline	[10]
Film Purity (C+O)	< 2 at. %	[10]

#### 3.3. Visualization: PE-ALD/ALA Workflow for AIN





Click to download full resolution via product page

Caption: Plasma-Enhanced ALD / Atomic Layer Annealing cycle for AIN.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]
- 2. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) Ereztech [ereztech.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A mass spectrometrical surface chemistry study of aluminum nitride ALD from trisdimethylamido aluminum and ammonia - Materials Advances (RSC Publishing)
   DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]
- 8. ereztech.com [ereztech.com]



- 9. americanelements.com [americanelements.com]
- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Tris(dimethylamido)aluminum(III) for Atomic Layer Deposition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591162#tris-dimethylamido-aluminum-iii-as-a-precursor-for-atomic-layer-deposition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com